molecular formula C10H11BrF2O B12070739 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene

4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene

Cat. No.: B12070739
M. Wt: 265.09 g/mol
InChI Key: KJWZGKHXIMYOCX-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene is a halogenated aromatic compound featuring a bromine atom at the para position, a difluoromethyl (-CF₂H) group at the ortho position, and an isopropoxy (-OCH(CH₃)₂) substituent at the meta position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the fluorine and bromine substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrF2O

Molecular Weight

265.09 g/mol

IUPAC Name

4-bromo-1-(difluoromethyl)-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H11BrF2O/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,10H,1-2H3

InChI Key

KJWZGKHXIMYOCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene. One common method involves the reaction of 4-bromo-2-fluorophenol with difluoromethyl iodide in the presence of a base (such as potassium carbonate) to yield the desired compound. The reaction proceeds via nucleophilic substitution.

Reaction Conditions:

    Starting Material: 4-bromo-2-fluorophenol

    Reagents: Difluoromethyl iodide, base (e.g., KCO)

    Solvent: Organic solvent (e.g., DMF, DMSO)

    Temperature: Typically at room temperature or slightly elevated

    Mechanism: Nucleophilic substitution

Industrial Production Methods: Industrial-scale production of this compound may involve continuous-flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Reduction of the difluoromethyl group or the bromine atom may occur under appropriate conditions.

    Substitution: The bromine atom can be substituted by other nucleophiles.

    Common Reagents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH), and various nucleophiles (e.g., amines, alkoxides).

Major Products:
  • Reduction of the difluoromethyl group may yield the corresponding methyl group.
  • Substitution reactions can lead to various derivatives, such as 4-(alkoxy)-1-(difluoromethyl)benzenes.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene finds applications in:

    Medicinal Chemistry: As a building block for drug discovery.

    Agrochemicals: Potential use in pesticide development.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets (e.g., enzymes, receptors) or participate in chemical reactions within living systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s structural analogs differ primarily in halogenation patterns, substituent groups, and fluorine content. Key comparisons include:

4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7)
  • Substituents : Chlorine replaces the difluoromethyl group.
  • Impact : Chlorine’s electronegativity and larger atomic radius compared to -CF₂H may reduce steric hindrance but increase susceptibility to nucleophilic substitution. This analog likely exhibits lower metabolic stability due to the labile chlorine atom .
4-Bromo-2-chloro-1-isopropoxybenzene (CAS 201849-21-0)
  • Substituents : Chlorine at the meta position instead of difluoromethyl.
4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene (CAS 902757-20-4)
  • Substituents : Trifluoromethoxy (-OCF₃) replaces difluoromethyl.
  • Impact : The -OCF₃ group is more electron-withdrawing than -CF₂H, which could enhance resistance to oxidation but reduce lipophilicity. This may limit cellular uptake compared to the target compound .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
  • Substituents : Fluorine and trifluoromethoxy groups replace difluoromethyl and isopropoxy.
  • However, the trifluoromethoxy group may improve target selectivity in enzyme inhibition .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Stability Notes
4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene C₁₀H₁₁BrF₂O ~265 -CF₂H, -OCH(CH₃)₂, Br ~3.2 High metabolic stability
4-Bromo-1-chloro-2-isopropoxybenzene C₉H₁₀BrClO 249.5 -Cl, -OCH(CH₃)₂, Br ~2.8 Prone to nucleophilic substitution
4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene C₁₀H₁₀BrF₃O₂ 299.1 -OCF₃, -OCH(CH₃)₂, Br ~3.5 High oxidative stability
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.1 Multiple -F, -OCF₂ ~5.3 Extreme lipophilicity, low solubility

Notes:

  • The target compound’s difluoromethyl group balances lipophilicity (LogP ~3.2) and stability, making it more cell-permeable than highly fluorinated analogs (e.g., CAS 511540-64-0, LogP 5.3) .
  • Chlorine-substituted analogs (e.g., CAS 637022-52-7) exhibit lower molecular weights and reduced steric bulk but inferior metabolic stability .

Biological Activity

4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the available research regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C10H10BrF2O\text{C}_{10}\text{H}_{10}\text{BrF}_2\text{O}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been shown to interact with specific biological pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in cellular proliferation and survival, potentially leading to apoptosis in cancer cells.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways critical for tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate activity against bacteria
AnticancerPotential inhibition of tumor growth
Enzyme InhibitionPossible inhibition of key enzymes

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various brominated compounds, this compound was found to exhibit significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

A preliminary investigation into the anticancer effects of this compound indicated that it could induce apoptosis in specific cancer cell lines. The study utilized assays to measure cell viability and apoptosis markers, revealing promising results that warrant further exploration .

Q & A

Q. What are the primary synthetic routes for 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer: The compound is synthesized via two key routes:
  • Bromination: Reacting 1-(difluoromethyl)-2-isopropoxybenzene with N-bromosuccinimide (NBS) in dichloromethane under FeBr₃ catalysis at 0–25°C. Temperature control minimizes polybromination .
  • Difluoromethylation: Introducing the difluoromethyl group using trifluoromethanesulfonic acid or analogous reagents. Solvent polarity (e.g., DMF vs. THF) impacts reaction efficiency .
    Data Table:
MethodYield (%)Key ConditionsSelectivity
Bromination with NBS75–85FeBr₃, CH₂Cl₂, 25°CPara > Ortho (4:1)
Difluoromethylation60–70Triflic acid, DMF, 80°CRequires inert atmosphere

Q. How do the functional groups (bromine, difluoromethyl, isopropoxy) influence reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer:
  • Bromine: Acts as a meta-directing group but is also a leaving group in nucleophilic substitutions.
  • Difluoromethyl: Electron-withdrawing via inductive effects, deactivating the ring and directing EAS to less hindered positions.
  • Isopropoxy: Strongly activating and ortho/para-directing. Steric hindrance from the isopropyl group often favors para substitution .
    Key Insight: Competing directing effects require computational modeling (e.g., DFT) to predict dominant pathways .

Advanced Research Questions

Q. How can contradictory data on cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound be resolved?

  • Methodological Answer: Discrepancies in yields or regioselectivity often arise from:
  • Catalyst choice: Pd(PPh₃)₄ vs. PdCl₂(dppf). Bulkier ligands reduce steric clashes with the isopropoxy group.
  • Base optimization: K₂CO₃ in dioxane/water enhances solubility of boronic acids compared to CsF .
    Case Study: A 2024 study achieved 92% yield in Suzuki coupling using Pd(OAc)₂/XPhos and microwave irradiation (100°C, 30 min) .

Q. What strategies mitigate fluorinated byproduct formation during nucleophilic substitution reactions?

  • Methodological Answer: Competing elimination (e.g., formation of difluorostyrene derivatives) is minimized by:
  • Solvent selection: Polar aprotic solvents (DMSO) stabilize transition states.
  • Temperature modulation: Lower temperatures (−20°C) favor SN2 over E2 mechanisms.
  • Additives: Crown ethers enhance nucleophilicity of alkali metal salts (e.g., KCN) .

Q. How can computational tools predict the compound’s utility in agrochemical lead optimization?

  • Methodological Answer:
  • Docking studies: Assess interactions with target enzymes (e.g., fungal CYP51). The difluoromethyl group mimics metabolic stability seen in fluconazole derivatives .
  • QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with herbicidal activity. A 2023 study showed σ = +0.43 for the difluoromethyl group enhances bioactivity .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 45–52°C)?

  • Methodological Answer: Variations arise from:
  • Polymorphism: Recrystallization solvents (hexane vs. ethanol) produce different crystal forms.
  • Purity: HPLC data shows commercial samples often contain 5–10% of des-bromo impurities .
    Resolution: Use differential scanning calorimetry (DSC) to characterize thermal behavior rigorously .

Applications in Experimental Design

Q. How can this compound serve as a precursor for fluorinated liquid crystals?

  • Methodological Answer:
  • Step 1: Suzuki coupling with biphenyl boronic acids to extend conjugation.
  • Step 2: Introduce terminal perfluoroalkyl chains via nucleophilic substitution.
    Outcome: A 2025 study achieved mesophase stability up to 120°C using C₈F₁₇-terminated derivatives .

Safety and Handling

Note: While commercial SDS are excluded (per guidelines), researchers must:

  • Use gloveboxes for difluoromethylation steps (volatile HF risk) .
  • Avoid aqueous workups with Na/K metals (exothermic reactions with fluorinated groups) .

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